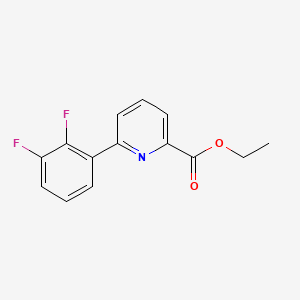

Ethyl 6-(2,3-difluorophenyl)picolinate

Description

Significance of Pyridine-2-carboxylic Acid Derivatives in Contemporary Chemical Research

Pyridine-2-carboxylic acid, also known as picolinic acid, and its derivatives, are a cornerstone of modern chemical and pharmaceutical research. The picolinate (B1231196) scaffold, characterized by a carboxylic acid or its ester at the 2-position of the pyridine (B92270) ring, is a privileged structure in medicinal chemistry. researchgate.net The nitrogen atom and the adjacent carboxyl group can act as a bidentate chelating unit for metal ions, a property that is crucial for their role as enzyme inhibitors. researchgate.netgoogle.com This structural motif is found in a variety of approved drugs targeting a wide range of diseases. researchgate.net Beyond their medicinal applications, picolinate derivatives serve as versatile ligands in coordination chemistry and as catalysts in organic synthesis. nih.govcalpaclab.comnih.gov The ease of substitution on the pyridine ring allows for the fine-tuning of their chemical and physical properties, making them valuable building blocks for the construction of complex molecular architectures. researchgate.net

Role of Fluorine Substitution in Modulating Chemical Reactivity and Interactions

The introduction of fluorine atoms into organic molecules can dramatically alter their properties. google.com Fluorine is the most electronegative element, and its small size allows it to often mimic hydrogen sterically. google.com However, the strong carbon-fluorine bond and the element's powerful electron-withdrawing effects can significantly influence a molecule's reactivity, conformation, and intermolecular interactions. google.com In the context of heterocyclic chemistry, fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial feature in drug design. Furthermore, the presence of fluorine can modulate the acidity or basicity of nearby functional groups and introduce new, non-covalent interactions, such as fluorine-bonding, which can affect binding affinity to biological targets.

Overview of Research Trajectories for Ethyl 6-(2,3-difluorophenyl)picolinate and Related Analogues

While specific research exclusively detailing the applications of this compound is not extensively documented in publicly available literature, its structure suggests significant potential as a research chemical. The combination of the picolinate framework with a difluorophenyl substituent points towards its utility as a key intermediate or building block in several areas. The primary research trajectory for this compound and its analogues lies in the fields of medicinal chemistry and materials science. In medicinal chemistry, it can be envisioned as a precursor for the synthesis of novel bioactive compounds, where the difluorophenyl moiety could enhance target binding or improve pharmacokinetic properties. In materials science, fluorinated bi-aryl compounds are of interest for the development of liquid crystals, polymers, and other functional materials.

Chemical Properties and Synthesis

The specific properties and a plausible synthetic route for this compound are outlined below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1261831-63-3 | |

| Molecular Formula | C₁₄H₁₁F₂NO₂ | |

| Molecular Weight | 263.24 g/mol | |

| Appearance | Expected to be a solid | Inferred |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

A common and effective method for the synthesis of 6-aryl-picolinates involves palladium-catalyzed cross-coupling reactions. The Suzuki or Stille coupling reactions are particularly well-suited for this purpose, offering a modular and efficient route to these compounds. google.com A representative synthetic approach for this compound would involve the reaction of a 6-halopicolinate with a corresponding boronic acid or organostannane derivative.

A Plausible Synthetic Route: Suzuki Coupling

A likely synthesis would involve the Suzuki coupling of ethyl 6-chloropicolinate with 2,3-difluorophenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The following NMR data are predicted based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| δ 8.0-8.2 (m, 1H, Ar-H) | δ 165.0 (C=O) |

| δ 7.8-8.0 (m, 1H, Ar-H) | δ 158.0 (Ar-C) |

| δ 7.2-7.5 (m, 3H, Ar-H) | δ 150.0 (d, J = 245 Hz, C-F) |

| δ 4.4 (q, J = 7.1 Hz, 2H, -OCH₂CH₃) | δ 148.0 (d, J = 248 Hz, C-F) |

| δ 1.4 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) | δ 125.0-138.0 (m, Ar-C) |

| δ 62.0 (-OCH₂CH₃) | |

| δ 14.0 (-OCH₂CH₃) |

Research Findings and Applications

While direct studies on this compound are limited, the broader class of fluorinated bi-aryl picolinates has been investigated for various applications.

The structural motif of a phenyl group attached to a pyridine ring is a common feature in many biologically active molecules. The introduction of fluorine atoms on the phenyl ring, as seen in the title compound, is a well-established strategy in drug discovery to enhance potency and metabolic stability. For instance, difluorophenyl moieties are present in a number of kinase inhibitors and other therapeutic agents. Therefore, this compound is a valuable starting material for the synthesis of more complex molecules with potential applications in pharmaceutical research. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate a library of derivatives for biological screening.

This compound stands as a compound of significant interest at the intersection of picolinate chemistry and fluorine chemistry. While it may not be a widely studied molecule on its own, its constituent parts—the picolinate core and the difluorophenyl group—are of high importance in contemporary chemical research. Its value lies primarily in its potential as a versatile building block for the synthesis of novel compounds with tailored properties for applications in medicinal chemistry and materials science. Further research into the synthesis and reactivity of this and related compounds will undoubtedly open new avenues for the development of innovative chemical entities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-(2,3-difluorophenyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO2/c1-2-19-14(18)12-8-4-7-11(17-12)9-5-3-6-10(15)13(9)16/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDIUBHOTWAKDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)C2=C(C(=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716701 | |

| Record name | Ethyl 6-(2,3-difluorophenyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261831-63-3 | |

| Record name | Ethyl 6-(2,3-difluorophenyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 6 2,3 Difluorophenyl Picolinate

Strategies for Constructing the 2,3-Difluorophenyl-Pyridine Core

The formation of the C-C bond between the pyridine (B92270) and the difluorophenyl ring is a critical step in the synthesis of ethyl 6-(2,3-difluorophenyl)picolinate. This is typically achieved through modern cross-coupling reactions or directed ortho-metalation approaches.

Cross-Coupling Reactions for Aryl-Pyridine Bond Formation

Transition-metal-catalyzed cross-coupling reactions are a powerful tool for forging aryl-aryl bonds. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with an organohalide, is a commonly employed method. In a potential synthesis of the target molecule, this could involve the reaction of a 2,3-difluorophenylboronic acid with a suitable 6-halopicolinate ester.

Palladium-catalyzed decarboxylative cross-coupling reactions also present a viable route. This method allows for the direct arylation of 2-substituted pyridines by reacting a picolinic acid with an aryl bromide, offering a more atom-economical approach by avoiding the pre-functionalization required for traditional cross-coupling partners. nih.gov Rhodium(I)-catalyzed direct arylation of pyridines has also been developed, providing an alternative pathway for creating the desired bis(hetero)aryl structure. nih.gov

The "2-pyridyl problem," which highlights the often poor reactivity and instability of 2-pyridyl organometallic reagents in cross-coupling reactions, has been a significant challenge. nih.govnih.gov However, advancements in ligand design and reaction conditions have led to more robust and scalable protocols. nih.gov For instance, the use of specific phosphine (B1218219) ligands can mitigate the deactivating coordination of the pyridine nitrogen to the metal center.

| Coupling Reaction | Reactants | Catalyst/Reagents | Key Advantage |

| Suzuki-Miyaura | 2,3-Difluorophenylboronic acid + 6-halopicolinate ester | Palladium catalyst, Base | High functional group tolerance |

| Decarboxylative Coupling | Picolinic acid + 2,3-difluorophenyl bromide | Palladium catalyst | Atom economical |

| Direct Arylation | Pyridine derivative + 2,3-difluorobenzene | Rhodium(I) catalyst | Eliminates need for organometallic reagents |

Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) provides a regioselective method for the functionalization of aromatic rings. baranlab.org In the context of pyridine synthesis, a directing group on the pyridine ring can guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. harvard.edu This generates a lithiated intermediate that can then react with an electrophile.

For the synthesis of the 2,3-difluorophenyl-pyridine core, a picolinic acid derivative could be used where the carboxylic acid or a modified functional group directs the metalation to the 6-position. The resulting organometallic species can then be coupled with a 2,3-difluorophenyl electrophile. However, the metalation of pyridines can be complicated by the 1,2-addition of the organometallic reagent to the pyridine ring. harvard.edu The use of hindered amide bases like TMPMgCl•LiCl has been shown to effectively metalate electron-poor heteroarenes while tolerating sensitive functional groups. harvard.edu

Esterification Techniques for Picolinic Acid Precursors

Once the 6-(2,3-difluorophenyl)picolinic acid is synthesized, the ethyl ester can be introduced through various esterification methods.

Classical Fischer Esterification and Ester Exchange Reactions

Fischer-Speier esterification is a classic and straightforward method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgmdpi.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (ethanol in this case) is typically used, or water is removed as it is formed. organic-chemistry.orglibretexts.org

Transesterification is another classical approach where an existing ester is reacted with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. nih.gov For instance, mthis compound could be converted to the corresponding ethyl ester by treatment with ethanol (B145695) and a suitable catalyst.

Modern Coupling Reagent-Mediated Esterification

To circumvent the often harsh conditions of Fischer esterification and to achieve higher yields under milder conditions, modern coupling reagents are frequently employed. nih.govresearchgate.net Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP), facilitate the formation of the ester bond by activating the carboxylic acid. researchgate.netorganic-chemistry.org

Other advanced reagents include phosphonium-based coupling agents like TBTU ((N,N,N′,N′-tetramethyl-O-(benzotriazol-1-yl) uronium tetrafluoro borate)), which have been shown to be highly efficient for the esterification of phosphinic acids and could be applicable to picolinic acids. core.ac.uk These methods are generally faster and can be performed at room temperature, offering better compatibility with sensitive functional groups. nih.govorganic-chemistry.org

| Esterification Method | Key Reagents | Conditions | Advantages |

| Fischer-Speier | Ethanol, H₂SO₄ (catalyst) | Heating, excess alcohol | Low cost, simple procedure |

| Transesterification | Methyl ester precursor, Ethanol, Acid/Base catalyst | Varies | Utilizes existing ester |

| DCC/EDC Coupling | Carboxylic acid, Ethanol, DCC/EDC, DMAP | Mild, often room temperature | High yields, avoids harsh acids |

| TBTU Coupling | Carboxylic acid, Ethanol, TBTU, Base | Mild, fast reaction times | High efficiency |

Nucleophilic Fluorination Methods for Substituted Picolinate (B1231196) Esters

An alternative synthetic strategy involves the introduction of the fluorine atoms at a later stage through nucleophilic aromatic substitution (SNAr). This approach would start with a suitably substituted picolinate ester, for example, ethyl 6-(2,3-dichlorophenyl)picolinate.

The conversion of aryl chlorides to aryl fluorides, known as a Halex reaction, typically requires a nucleophilic fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent at high temperatures. acs.org The efficiency of these reactions can be significantly improved by the use of phase-transfer catalysts or additive promoters. acs.orgacs.orgfigshare.comscispace.comresearchgate.net

Research has shown that agents such as tributylmethylammonium (B1194469) or tetraphenylphosphonium (B101447) chloride can enhance the reactivity of KF, leading to improved yields in the fluorination of substituted picolinate esters. acs.orgacs.orgfigshare.comresearchgate.net The choice of these promoters can also influence the formation of byproducts, such as those from ester exchange. acs.orgfigshare.comresearchgate.net Careful optimization of reaction parameters, including temperature, solvent, and additive stoichiometry, is crucial for developing a scalable and efficient fluorination process. acs.org

Optimization of Reaction Conditions: Additives, Solvents, and Temperature

The construction of the biaryl core of this compound is efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process involves the coupling of an organoborane with an organic halide. For the synthesis of the target molecule, this typically involves the reaction between an ethyl 6-halopicolinate (such as ethyl 6-chloro- or 6-bromopicolinate) and 2,3-difluorophenylboronic acid. libretexts.orgsigmaaldrich.combldpharm.com The success and efficiency of this transformation are highly dependent on the careful optimization of several key parameters.

The catalytic cycle of the Suzuki coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the boronic acid, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. libretexts.org The optimization of additives (base), solvent, and temperature is crucial for maximizing the yield and purity of this compound.

Catalyst and Ligands: Palladium catalysts, particularly those with phosphine ligands, are widely used. libretexts.org For instance, Pd(dppf)Cl2 (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) is a common choice that has proven effective in the coupling of heteroaryl halides. claremont.edu The choice of ligand can influence the rate of both the oxidative addition and reductive elimination steps.

Base: A base is essential for the transmetalation step, activating the boronic acid. Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃), hydroxides (e.g., NaOH), and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and the suppression of side reactions. youtube.com Cesium carbonate is often effective in challenging coupling reactions. youtube.com

Solvent: The solvent system plays a critical role in solubilizing the reactants and catalyst and influences the reaction rate. A mixture of an organic solvent and water is frequently employed. youtube.comyoutube.com Common organic solvents include 1,4-dioxane, toluene, and dimethylformamide (DMF). The presence of water can aid in the dissolution of the base and facilitate the transmetalation step. youtube.com

Temperature: Reaction temperatures typically range from 65 °C to 100 °C. claremont.edu The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing thermal decomposition of the reactants, catalyst, or product.

Below is an interactive table summarizing typical conditions for Suzuki-Miyaura coupling reactions relevant to the synthesis of 6-aryl picolinates.

Stereochemical and Regiochemical Control in Fluorination Reactions

In the context of synthesizing this compound, the term "stereochemical control" is not applicable as the molecule is achiral and does not possess stereocenters. The core aromatic rings are planar.

However, "regiochemical control" is of paramount importance and is decisively achieved through the selection of starting materials. The specific 2,3-difluoro substitution pattern on the phenyl ring is not typically installed during the final coupling step but is introduced via the choice of a specific, pre-functionalized reactant. The key to ensuring the desired regiochemistry is the use of 2,3-difluorophenylboronic acid as the coupling partner. sigmaaldrich.combldpharm.com This reagent has the fluorine atoms locked in the desired ortho and meta positions. Therefore, the regiochemical outcome of the Suzuki-Miyaura coupling is predetermined by the structure of this boronic acid. The synthesis of 2,3-difluorophenylboronic acid itself involves methods that precisely control the placement of the fluorine and boronic acid functional groups on the benzene (B151609) ring, but a discussion of those methods falls outside the scope of the final coupling reaction to form the title compound.

Directed C-H Functionalization of Picolinate Derivatives

The picolinate functional group within molecules like this compound is not merely a passive structural component; it can serve as a powerful directing group for carbon-hydrogen (C-H) bond functionalization. This strategy allows for the selective introduction of new functional groups at positions on the molecule that might otherwise be unreactive.

Transition Metal-Catalyzed C-H Activation (e.g., FeCl₃-catalyzed amination)

A notable advancement in C-H functionalization is the use of simple and sustainable iron catalysts. Research has demonstrated that the picolinate moiety can direct the meta-selective amination of an associated aromatic ring using iron(III) chloride (FeCl₃) as a catalyst. This reaction provides a direct method for introducing an amino group (NH₂) onto the phenyl ring of a picolinate ester.

The reaction is operationally simple, utilizing the iron catalyst in conjunction with hydroxylamine-O-sulfonic acid (HOSA) as the aminating agent. Control experiments have confirmed that both the FeCl₃ catalyst and the picolinate directing group are essential for the reaction to proceed. In the absence of either component, the starting materials are recovered unreacted. This highlights the crucial role of the picolinate group in coordinating to the iron center and directing the functionalization to a specific C-H bond. The proposed mechanism suggests a picolinate-directed, iron-nitrenoid electrophilic aromatic substitution pathway.

Regioselectivity and Substrate Scope in Directed C-H Amination

A key advantage of this FeCl₃-catalyzed reaction is its high regioselectivity. For benzyl (B1604629) picolinate, a model system analogous to the phenylpicolinate structure, amination occurs exclusively at the meta position of the benzyl ring. This remote functionalization is a significant achievement, as many directing-group strategies favor functionalization at the ortho position. The picolinate ester acts as a bidentate directing group, positioning the catalyst in such a way that it facilitates amination at the distant meta-C-H bond.

The substrate scope of this meta-amination has been explored, demonstrating its utility across various picolinate derivatives. The reaction generally proceeds with good yields for a range of substituted benzyl picolinates. The electronic nature of the substituents on the aromatic ring can influence the reaction efficiency. For instance, electron-donating groups are well-tolerated. The methodology has also been applied to more complex polycyclic systems, such as those derived from 1- and 2-naphthylmethanol, although this can sometimes lead to mixtures of regioisomers due to the presence of multiple accessible C-H bonds.

The table below showcases the substrate scope for the meta-C-H amination of various picolinate esters using HOSA, based on published research findings.

Structure Activity/property Relationships Sar/spr in Picolinate Derivatives

Impact of the 2,3-Difluorophenyl Moiety on Molecular Conformation and Electronic Properties

The presence of a 2,3-difluorophenyl group at the 6-position of the ethyl picolinate (B1231196) core introduces significant steric and electronic effects that dictate the molecule's preferred conformation and electronic characteristics. The fluorine atoms, being highly electronegative, act as potent electron-withdrawing groups. This electron-withdrawing nature influences the electron density of the phenyl ring and, by extension, the entire molecule. researchgate.net

Illustrative Conformational Data of Related Fluorinated Biaryls

| Dihedral Angle (Pyridine-Phenyl) | Energy (kcal/mol) |

| 0° (Planar) | High |

| 45° | Low |

| 90° (Perpendicular) | Intermediate |

| Note: This table is illustrative and based on general principles of conformational analysis of biaryl systems. The exact energy values for Ethyl 6-(2,3-difluorophenyl)picolinate would require specific computational calculations. |

Influence of the Ester Group (Ethyl) on Reactivity and Molecular Interactions

The ethyl ester group at the 2-position of the pyridine (B92270) ring is a key functional group that governs the reactivity and intermolecular interaction profile of the molecule. The ester moiety is susceptible to hydrolysis, a reaction that can be influenced by the electronic effects of the 2,3-difluorophenyl group. The electron-withdrawing nature of the difluorophenyl ring can enhance the electrophilicity of the ester's carbonyl carbon, potentially increasing its susceptibility to nucleophilic attack.

The ethyl group itself, being a relatively small and flexible alkyl chain, can participate in van der Waals interactions and influence the molecule's solubility in various solvents. The presence of the ester group also provides a site for hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor. These interactions are crucial in determining the molecule's crystal packing and its binding affinity to biological macromolecules.

Positional Isomerism and Substituent Effects on Pyridine and Phenyl Rings

The specific placement of substituents on both the pyridine and phenyl rings is a critical determinant of the molecule's properties, a concept known as positional isomerism. For instance, moving the difluorophenyl group to a different position on the pyridine ring would significantly alter the molecule's steric and electronic profile. Similarly, changing the substitution pattern of the fluorine atoms on the phenyl ring (e.g., to 2,4- or 3,5-difluoro) would change the dipole moment and the nature of intramolecular interactions. dcu.ie

Substituent effects on the pyridine ring can modulate its basicity and its ability to coordinate with metal ions. digitellinc.com Electron-donating groups would increase the electron density on the pyridine nitrogen, making it a stronger Lewis base, while electron-withdrawing groups, such as the difluorophenyl moiety, would have the opposite effect. These modifications can have profound impacts on the molecule's potential applications, for example, in catalysis or materials science. nih.gov

Comparison of Substituent Effects on Pyridine Ring Basicity

| Substituent at 6-position | Predicted pKa of Pyridine Nitrogen |

| -H | ~5.2 |

| -CH3 (Electron-donating) | >5.2 |

| -CF3 (Electron-withdrawing) | <5.2 |

| -Phenyl | ~5.0 |

| -2,3-Difluorophenyl | <5.0 |

| Note: This table provides an illustrative comparison of how different substituents might affect the basicity of the pyridine ring. The exact pKa values would need to be determined experimentally or through high-level computational studies. |

Computational and Quantum Chemical Insights into Structural Features

Computational chemistry and quantum chemical calculations provide powerful tools to understand the structural and electronic features of molecules like this compound at a level of detail that is often inaccessible through experimental methods alone. scispace.com Density Functional Theory (DFT) calculations can be used to predict the most stable conformation of the molecule, including the dihedral angle between the phenyl and pyridine rings and the orientation of the ethyl ester group. fu-berlin.de

These calculations can also provide insights into the electronic properties of the molecule, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. nih.gov The HOMO-LUMO gap is a particularly important parameter, as it can be related to the molecule's chemical reactivity and its potential for use in electronic applications.

Quantum chemical methods can also be used to simulate the vibrational spectra (IR and Raman) of the molecule, which can aid in its experimental characterization. Furthermore, these methods can be used to study the nature of intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding the molecule's behavior in the solid state and in solution. rsc.org

Calculated Electronic Properties of a Model Picolinate System

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

| Note: These values are for a representative model system and are intended to be illustrative. The actual values for this compound would require specific calculations. |

Mechanistic Investigations and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. youtube.com For ethyl 6-(2,3-difluorophenyl)picolinate, DFT calculations, typically employing functionals like B3LYP with a basis set such as 6-311G**, can provide detailed insights into its molecular properties. mdpi.com These calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Electronic structure analysis through DFT provides values for the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is typically localized on the electron-rich difluorophenyl ring, while the LUMO is often centered on the electron-deficient pyridine (B92270) ring.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and are used to predict reactive sites for electrophilic and nucleophilic attack. nih.gov In the case of this compound, the electronegative fluorine and oxygen atoms create regions of negative electrostatic potential, while the hydrogen atoms and parts of the aromatic rings exhibit positive potential.

Table 1: Calculated DFT Parameters for this compound (Note: The following data is representative and based on typical values for similar compounds, as specific experimental data for this compound is not publicly available.)

| Parameter | Value |

| Optimization Energy (Hartree) | -985.123 |

| HOMO Energy (eV) | -6.45 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 5.22 |

| Dipole Moment (Debye) | 3.14 |

Molecular Modeling of Interactions with Biological Macromolecules (Non-Human Specific)

To explore the potential interactions of this compound with biological systems, molecular docking simulations can be performed against non-human macromolecules. These computational studies predict the preferred binding orientation and affinity of a ligand to a target protein. mdpi.com For instance, enzymes from pathogenic bacteria or fungi can be selected as targets to investigate potential inhibitory activities.

The docking process involves placing the optimized 3D structure of this compound into the active site of a selected macromolecule. The simulation then explores various binding poses and scores them based on a scoring function that estimates the binding free energy. This process can identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein's amino acid residues.

For example, the picolinate (B1231196) moiety, with its nitrogen and oxygen atoms, can act as a hydrogen bond acceptor, while the difluorophenyl ring can engage in hydrophobic and π-π stacking interactions. The fluorine atoms may also participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity. These modeling studies provide a rational basis for the design of derivatives with potentially enhanced biological activity.

Elucidation of Reaction Mechanisms in Directed Synthesis

The picolinate group can act as a directing group in various transition-metal-catalyzed C-H activation and cross-coupling reactions. While specific studies on this compound are not extensively reported, the general mechanism for picolinate-directed catalysis can be applied. In these reactions, the nitrogen atom of the pyridine ring coordinates to a metal center (e.g., palladium, rhodium, or nickel), positioning the catalyst for the activation of a C-H bond at the ortho position of the pyridine ring or a remote position on the phenyl ring. nih.govyoutube.com

For the synthesis of related biaryl compounds, a plausible mechanism involves the oxidative addition of an aryl halide to a low-valent metal catalyst. Subsequent coordination of the picolinate nitrogen to the metal center facilitates an intramolecular C-H activation/metalation step, forming a metallacyclic intermediate. Reductive elimination from this intermediate yields the final cross-coupled product and regenerates the active catalyst. nih.gov The choice of catalyst, ligands, and reaction conditions can influence the regioselectivity of these transformations. nih.gov

Photoredox catalysis has emerged as a powerful tool for the synthesis of complex molecules under mild conditions. nih.govacs.org One potential synthetic route to derivatives of this compound could involve the photoredox-mediated coupling of a pyridine carboxylic acid precursor. In a typical cycle, a photosensitizer, upon excitation by visible light, can engage in a single-electron transfer (SET) process with the carboxylic acid. acs.org

This SET can lead to the formation of a carboxyl radical, which can then undergo decarboxylation to generate a pyridyl radical. This highly reactive intermediate can then be trapped by a suitable coupling partner, such as an alkene or another aromatic ring, to form a new carbon-carbon bond. researchgate.net The reaction is often facilitated by a co-catalyst or a redox mediator to complete the catalytic cycle. This approach offers a versatile platform for the late-stage functionalization of pyridine derivatives. acs.orgresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, particularly the rotation around the C-C bond connecting the phenyl and pyridine rings and the conformation of the ethyl ester group, can be investigated using conformational analysis and molecular dynamics (MD) simulations. researchgate.net These studies provide insights into the molecule's dynamic behavior and the relative energies of different conformers.

Conformational analysis can be performed by systematically rotating the key dihedral angles and calculating the potential energy at each step. This generates a potential energy surface that identifies the low-energy conformers and the energy barriers between them.

Molecular dynamics simulations offer a more dynamic picture by simulating the atomic motions of the molecule over time at a given temperature. youtube.com By analyzing the trajectory from an MD simulation, one can determine the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to assess the stability and flexibility of different parts of the molecule. nih.gov These simulations can reveal how the molecule explores its conformational space and how its shape might adapt upon interaction with other molecules or its environment.

Applications in Advanced Materials and Catalysis

Coordination Chemistry and Ligand Design

The foundation of picolinate's utility lies in its ability to act as a versatile chelating ligand for a wide array of metal ions. The nitrogen atom of the pyridine (B92270) ring and an oxygen atom from the carboxylate group form a stable five-membered ring upon coordination with a metal center. ionicviper.orgodinity.com

The synthesis of metal complexes using picolinate (B1231196) ligands is a well-established area of coordination chemistry. researchgate.net Typically, these syntheses involve the reaction of a metal salt with picolinic acid or its ester derivative in a suitable solvent. sjctni.edu For Ethyl 6-(2,3-difluorophenyl)picolinate, the ester would likely be hydrolyzed to the corresponding picolinic acid to facilitate coordination. The resulting metal complexes can be isolated as crystalline solids.

Characterization of these complexes employs a range of spectroscopic and analytical techniques to confirm the coordination and elucidate the structure.

Common Characterization Techniques for Picolinate Complexes:

| Technique | Information Provided | Reference |

| Infrared (IR) Spectroscopy | Confirms coordination by showing a shift in the C=O and C=N stretching frequencies of the picolinate ligand upon binding to the metal ion. | odinity.comsjctni.edu |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex, which helps in determining the coordination geometry around the metal center. | researchgate.netrsc.org |

| X-ray Crystallography | Offers definitive proof of the molecular structure, including bond lengths, bond angles, and the overall coordination geometry of the metal complex in the solid state. | researchgate.nettandfonline.com |

| Elemental Analysis | Determines the elemental composition of the complex, confirming its stoichiometry. | researchgate.netrsc.org |

| Magnetic Susceptibility | Measures the magnetic properties of the complex, which helps in determining the oxidation state and spin state of the central metal ion. | researchgate.netsjctni.edu |

These methods would be essential in studying new complexes formed with 6-(2,3-difluorophenyl)picolinic acid.

Picolinate is a strong-field ligand capable of stabilizing various oxidation states of metal ions, including less common ones like Ag(II). ionicviper.orgodinity.com The chelation effect of the picolinate ligand contributes significantly to the thermodynamic stability of the resulting metal complexes. The geometry of these complexes is often a distorted octahedron, especially when two picolinate ligands coordinate to a single metal center, though other geometries are possible depending on the metal ion and the presence of other co-ligands. researchgate.nettandfonline.com

In the case of 6-(2,3-difluorophenyl)picolinic acid, the electron-withdrawing nature of the two fluorine atoms on the phenyl ring would influence the electron density on the picolinate system. This electronic effect could modulate the ligand field strength and, consequently, the stability of specific metal oxidation states. For instance, it might further stabilize higher oxidation states or influence the redox potential of the metal center. rsc.org The steric bulk of the difluorophenyl group could also play a crucial role in dictating the coordination geometry, potentially favoring specific arrangements to minimize steric hindrance.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic linker molecules. The properties of a MOF are highly dependent on the geometry and functionality of these organic linkers. youtube.comyoutube.com

Rigidity is a critical attribute for organic linkers used in MOF synthesis, as it helps in the formation of stable, porous structures with predictable topologies. youtube.comyoutube.com Picolinate derivatives featuring rigid backbones are therefore attractive candidates for creating robust MOFs. researchgate.net The 6-(2,3-difluorophenyl)picolinate ligand, after hydrolysis to its carboxylic acid form, is an excellent example of such a linker. The phenyl ring and the pyridine ring are inherently rigid, and the direct linkage between them restricts conformational flexibility.

The use of such a rigid linker could lead to the formation of MOFs with high thermal stability and permanent porosity, which are desirable for applications in gas storage and separation. researchgate.net The difluoro-functionalization also offers a potential site for post-synthetic modification, allowing for the fine-tuning of the MOF's pore environment and properties.

While monotopic ligands like 6-(2,3-difluorophenyl)picolinic acid can act as linkers, the design of polytopic ligands (containing multiple binding sites) can lead to more complex and higher-dimensional MOF structures. Researchers have synthesized polytopic picolinate ligands by bridging multiple picolinate units with rigid spacers, such as ethynylene links. researchgate.net

This compound could serve as a key starting material in the synthesis of such advanced linkers. For example, the difluorophenyl ring could be further functionalized to connect to other picolinate moieties, creating a di- or tritopic ligand. A strategy could involve Sonogashira-type cross-coupling reactions to extend the structure. researchgate.net These custom-designed polytopic ligands provide precise control over the resulting MOF architecture, enabling the creation of materials with tailored pore sizes and functionalities for specific applications. researchgate.netrsc.org

Catalytic Applications Beyond Synthesis of the Compound Itself

Coordination complexes and polymers derived from picolinate ligands have shown promise as catalysts in various organic transformations. The metal centers within these structures act as the active catalytic sites, while the picolinate ligand influences their reactivity and selectivity.

For instance, a one-dimensional coordination polymer based on copper(II) and 2-picolinic acid has been successfully employed as a recyclable catalyst for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click reaction". nih.gov This reaction is a powerful tool for synthesizing 1,4-disubstituted 1,2,3-triazoles. The catalyst demonstrated high efficiency and selectivity in water under mild conditions. nih.gov

It is plausible that coordination polymers or MOFs constructed from 6-(2,3-difluorophenyl)picolinate and a suitable metal ion (such as copper) could exhibit similar or even enhanced catalytic activity. The electronic modifications from the difluorophenyl group could impact the catalytic cycle, potentially leading to faster reaction rates or broader substrate scope. Furthermore, incorporating such a catalyst into a robust MOF structure could offer advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry. nih.govresearchgate.net Other potential catalytic applications for such complexes could include oxidation reactions and various cross-coupling reactions. acs.org

As Chiral Ligands in Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. Pyridine-derived structures, including picolinates, are frequently employed as scaffolds for chiral ligands due to their ability to coordinate with a wide range of metal centers. The design of these ligands often involves the introduction of steric and electronic directing groups to create a chiral environment around the metal's active site, thereby influencing the stereochemical outcome of a catalytic reaction.

While there is no specific data available for the use of this compound as a chiral ligand, the principles of ligand design in asymmetric catalysis provide a framework for its potential application. The nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group in picolinates can act as a bidentate chelating system for a metal catalyst. For this specific compound to be an effective chiral ligand, it would likely require modification to introduce a chiral center, or be used in a system where chirality is induced by other means. The development of chiral pyridine-containing ligands is an active area of research, with a focus on creating modular and tunable frameworks to achieve high enantioselectivity in various chemical transformations. nih.gov

The presence of the difluorophenyl group can significantly influence the electronic properties of the picolinate ligand. The high electronegativity of fluorine atoms acts as a strong electron-withdrawing group, which can modulate the electron density at the metal center of a catalyst. This electronic tuning can impact the catalytic activity and selectivity of the complex. Research on fluorinated ligands has shown that they can enhance the thermal and oxidative stability of metal complexes. nih.gov

Below is a table illustrating the performance of a chiral pyridine-derived ligand in an asymmetric catalytic reaction, showcasing the type of data that would be relevant for evaluating such a catalyst.

| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 2.0 | Toluene | 24 | 95 | 92 |

| 2 | 1.0 | THF | 24 | 88 | 89 |

| 3 | 2.0 | CH2Cl2 | 36 | 91 | 90 |

| 4 | 2.0 | Hexane | 48 | 75 | 85 |

This table is illustrative and shows typical data for a chiral pyridine-derived ligand in asymmetric catalysis; specific data for this compound is not available in the reviewed literature.

In Photocatalytic Systems

Photocatalysis harnesses light energy to drive chemical reactions, and transition metal complexes are often at the heart of these systems. The ligands coordinated to the metal center play a crucial role in the photophysical properties of the complex, such as light absorption, excited-state lifetimes, and energy transfer processes. Picolinate-based ligands have been investigated for their utility in photocatalysis, often as ancillary ligands that can modify the properties of the photocatalyst. nih.gov

The incorporation of a difluorophenyl group, as seen in this compound, can have a pronounced effect on the photophysical properties of a potential photocatalyst. The electron-withdrawing nature of the fluorine atoms can alter the energy levels of the molecular orbitals, which in turn affects the absorption and emission spectra of the complex. Studies on related picolinate-containing metal complexes have shown that the introduction of different substituents on the picolinate ligand can tune the photophysical properties, which is a key aspect in the design of efficient photocatalytic systems. nih.gov For instance, the photophysical properties of iridium complexes with picolinate ancillary ligands have been a subject of study to understand interligand energy transfer processes. researchgate.net

While direct research on the photocatalytic applications of this compound is not found in the reviewed literature, the table below presents representative data for a picolinate-containing transition metal complex in a photocatalytic application, illustrating key performance metrics.

| Photocatalyst | Substrate | Light Source | Reaction Time (h) | Conversion (%) | Quantum Yield (Φ) |

| [Ir(ppy)2(pic)] | Organic Sulfide | Blue LED (450 nm) | 12 | 98 | 0.54 |

| [Ru(bpy)2(pic)]+ | Benzyl (B1604629) Alcohol | White Light | 24 | 85 | 0.32 |

| [Pt(ppy)(pic)] | Alkene | UV Light (365 nm) | 8 | 92 | 0.68 |

This table is illustrative and shows typical data for picolinate-containing photocatalysts; specific data for this compound is not available in the reviewed literature. ppy = 2-phenylpyridine, bpy = 2,2'-bipyridine, pic = picolinate.

Applications in Agricultural Chemistry Research

Herbicidal Activity Mechanisms in Model Plants (Non-Human Biological Systems)

The herbicidal action of 6-aryl-picolinates, the class to which Ethyl 6-(2,3-difluorophenyl)picolinate belongs, is primarily through the disruption of hormonal balance in susceptible plants, specifically by mimicking the natural plant hormone auxin. nih.govmdpi.com This interference with auxin-regulated processes leads to a cascade of physiological disruptions, ultimately causing plant death.

Picolinate-based herbicides exert their effects by binding to auxin receptors in plants. A key receptor identified in the action of related compounds is the auxin-signaling F-box protein 5 (AFB5). nih.govnih.gov The binding of these synthetic auxins to receptors like AFB5 triggers a series of downstream events that would normally be tightly regulated by natural auxin levels.

While direct binding studies on this compound are not publicly available, research on analogous 6-aryl-picolinates demonstrates a strong interaction with these receptors. For example, molecular docking analyses have shown that certain 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds can dock more intensively with the AFB5 receptor than older auxin herbicides like picloram. nih.govnih.gov This enhanced binding affinity is often correlated with higher herbicidal activity. The interaction typically involves the formation of a complex that leads to the degradation of transcriptional repressors, thereby activating auxin-responsive genes.

The phytotoxicity of synthetic auxin herbicides, including the 6-aryl-picolinate family, stems from the uncontrolled activation of auxin-responsive genes. This leads to a variety of detrimental effects on the plant, including:

Uncontrolled Cell Division and Elongation: The continuous stimulation of growth processes leads to abnormal and unsustainable development, such as epinasty (twisting and curling of stems and leaves), stem swelling, and callus formation.

Ethylene (B1197577) and Abscisic Acid (ABA) Production: Studies on related 6-indazolyl-2-picolinic acids have shown that they can induce the up-regulation of genes involved in ethylene and ABA biosynthesis, such as ACS7 and NCED3. mdpi.com The overproduction of these hormones contributes to senescence and ultimately, plant death.

Disruption of Transport Systems: The normal transport of natural auxin is also disrupted, as evidenced by the down-regulation of auxin influx and efflux carrier genes. mdpi.com

The phytotoxic effects are a direct consequence of the plant's inability to manage the persistent "auxin" signal from the synthetic herbicide, leading to a fatal misallocation of resources and developmental chaos.

Structure-Activity Relationship Studies for Agrochemical Development

Structure-activity relationship (SAR) studies are a cornerstone of modern agrochemical research, providing crucial insights into how the chemical structure of a compound influences its herbicidal efficacy. For the 6-aryl-picolinate class, SAR studies have been instrumental in the discovery of highly active herbicides. nih.govnih.gov

Research in this area systematically modifies the core picolinate (B1231196) structure and evaluates the impact on herbicidal activity. Key areas of modification include:

Substituents on the 6-position Aryl Ring: The nature and position of substituents on the phenyl ring at the 6-position are critical. For instance, the presence of electron-withdrawing groups can significantly influence herbicidal activity. mdpi.com

Modifications to the Picolinic Acid Core: Changes to other parts of the picolinate molecule, such as the introduction of substituents on the pyridine (B92270) ring, are also explored to enhance activity and selectivity.

The following table illustrates the impact of different substituents on the herbicidal activity of a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, a related class of compounds, against the model plant Arabidopsis thaliana.

| Compound ID | Aryl Substituent | IC50 (µM) for A. thaliana root growth inhibition |

| V-7 | 4-F | 0.003 |

| V-8 | 4-Cl | 0.004 |

| Picloram | - | 0.27 |

| Halauxifen-methyl | - | 0.135 |

This table presents data for compounds structurally related to this compound to illustrate the principles of SAR in this chemical class. Data sourced from nih.gov.

These studies guide the design of new molecules with potentially greater potency and more desirable agronomic traits.

Strategies for Designing Novel Picolinate-Based Agrochemicals

The development of new picolinate-based agrochemicals is a strategic process that builds upon existing knowledge of synthetic auxin herbicides. nih.govmdpi.com Key strategies include:

Lead Compound Optimization: Starting from a known active compound (a "lead"), chemists synthesize a library of analogs with systematic variations in their structure. This approach was used in the development of 6-aryl-picolinates, which were derived from older picolinic acid herbicides like picloram. nih.gov

Scaffold Hopping: This strategy involves replacing a core part of the molecule (the "scaffold") with a different chemical moiety that preserves the essential three-dimensional arrangement of the functional groups required for biological activity. An example is the replacement of the phenyl group in 6-aryl-picolinates with other heterocyclic rings, such as pyrazole (B372694) or indazole, to explore new chemical space and potentially discover novel modes of interaction with the target receptor. mdpi.com

Computational Modeling: In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are increasingly used to predict the activity of virtual compounds before they are synthesized. nih.govnih.gov This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. For example, a 3D-QSAR model can be constructed from the inhibitory concentration (IC50) values of a series of compounds to guide the next steps in synthesis. nih.gov

The overarching goal of these strategies is to discover new herbicides that can overcome existing weed resistance issues, offer a broader spectrum of weed control, and exhibit favorable safety profiles for crops and the environment.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of Ethyl 6-(2,3-difluorophenyl)picolinate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular framework can be assembled.

¹H, ¹³C, ¹⁹F NMR Chemical Shifts and Coupling Constants

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the protons on the picolinate (B1231196) and difluorophenyl rings. The chemical shifts (δ) and spin-spin coupling constants (J) would confirm the connectivity of these fragments.

¹³C NMR: The carbon NMR spectrum would display a unique resonance for each chemically distinct carbon atom in the molecule. nist.gov The chemical shifts would differentiate between the sp²-hybridized carbons of the aromatic rings and the carbonyl group, and the sp³-hybridized carbons of the ethyl ester. perkinelmer.com

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the substitution pattern of the difluorophenyl ring. It would show signals for the two fluorine atoms, and their coupling to each other and to nearby protons would establish their positions at the C2 and C3 of the phenyl ring.

A detailed data table of chemical shifts and coupling constants would be presented here if available.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, connecting adjacent protons within the same spin system, such as those on the pyridine (B92270) ring and within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. huji.ac.il It is instrumental in connecting the different fragments of the molecule, for example, by showing a correlation from the protons on the difluorophenyl ring to the picolinate ring carbon they are attached to, and from the ethyl group protons to the ester carbonyl carbon.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with very high precision. This technique provides irrefutable confirmation of the elemental composition and, consequently, the molecular formula of this compound (C₁₄H₁₁F₂NO₂). The experimentally measured mass-to-charge ratio (m/z) would be compared to the theoretically calculated mass, with a very small mass error providing high confidence in the assigned formula. chemicalbook.comresearchgate.net

A data table showing the calculated vs. measured exact mass would be included here if the experimental data were available.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single Crystal X-ray Diffraction provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. nist.gov If a suitable single crystal of this compound could be grown, this technique would determine the exact bond lengths, bond angles, and torsional angles of the molecule. sigmaaldrich.com It would also reveal the conformation of the molecule and how the molecules pack together in the crystal lattice.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule. calpaclab.com

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹), C-O stretches, C=C and C=N stretches of the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-F stretches for the difluorophenyl group.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

A data table of key vibrational frequencies and their corresponding functional group assignments would be presented here if available.

Future Research Directions and Emerging Challenges

Development of More Sustainable and Greener Synthetic Routes

The conventional synthesis of pyridine (B92270) derivatives often involves multi-step processes that may utilize harsh reagents and generate significant waste. A primary future research direction is the development of more sustainable and greener synthetic routes for ethyl 6-(2,3-difluorophenyl)picolinate. This aligns with the growing emphasis on green chemistry in the chemical industry. biosynce.com

Research in this area could focus on several promising strategies:

One-Pot, Multi-Component Reactions: These reactions, where multiple reactants are combined in a single vessel to form the desired product, offer significant advantages in terms of efficiency and waste reduction. acs.org The development of a one-pot synthesis for this specific picolinate (B1231196) would be a significant step forward.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.gov Investigating microwave-assisted protocols for the key bond-forming steps in the synthesis of this compound could lead to more efficient processes. acs.org

Use of Greener Solvents: Traditional organic solvents often have significant environmental and health impacts. Research into the use of more benign solvents, such as water, ethanol (B145695), or ionic liquids, for the synthesis of pyridine derivatives is an active area of investigation. biosynce.com

Catalysis: The use of efficient and recyclable catalysts can minimize waste and improve reaction selectivity. nih.gov Exploring novel catalytic systems, including those based on earth-abundant metals or organocatalysts, for the synthesis of this compound is a key research avenue.

| Green Synthesis Strategy | Potential Advantages | Reference |

| One-Pot Reactions | Increased efficiency, reduced waste, lower costs | acs.org |

| Microwave-Assisted Synthesis | Shorter reaction times, reduced energy consumption | acs.orgnih.gov |

| Greener Solvents | Reduced environmental and health impact | biosynce.com |

| Advanced Catalysis | Minimized waste, improved selectivity, catalyst recyclability | nih.gov |

Exploration of Novel Applications in Emerging Fields (e.g., Optoelectronics, Sensors)

The unique electronic properties conferred by the difluorophenyl group, combined with the coordinating ability of the picolinate moiety, make this compound a candidate for investigation in emerging technological fields.

Optoelectronics: Fluorinated aromatic compounds are known to possess interesting photophysical properties. Future research could explore the potential of this compound and its derivatives as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other optoelectronic devices. The fluorine atoms can influence the HOMO/LUMO energy levels, which is a critical factor in the performance of such devices.

Sensors: The pyridine nitrogen and the ester group can act as binding sites for metal ions or other analytes. This suggests that this compound could be developed as a scaffold for chemical sensors. The fluorine substituents could modulate the sensitivity and selectivity of the sensor.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. Advanced computational modeling represents a significant future research direction for this compound.

Density Functional Theory (DFT) and other quantum chemical methods can be employed to:

Predict Molecular Properties: Calculate key parameters such as molecular geometry, electronic structure (HOMO/LUMO energies), and spectroscopic properties (NMR, IR spectra).

Guide Synthetic Efforts: Model reaction mechanisms and transition states to optimize reaction conditions and predict the feasibility of new synthetic routes.

Design Novel Derivatives: In silico screening of virtual libraries of derivatives can identify candidates with desired properties for specific applications before their synthesis is attempted.

| Computational Method | Application in Research |

| Density Functional Theory (DFT) | Prediction of electronic structure, geometry, and spectroscopic properties. |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions to understand dynamic behavior. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of large systems by treating a key region with high-level quantum mechanics. |

Addressing Challenges in Regioselective Functionalization and Derivatization

To fully explore the potential of this compound, it is crucial to be able to selectively modify its structure. The pyridine ring is generally electron-deficient, which influences its reactivity in electrophilic and nucleophilic substitution reactions. nih.gov

Key challenges and research directions include:

Regioselective C-H Functionalization: Direct functionalization of the C-H bonds on the pyridine or phenyl ring is a highly desirable but challenging goal. Developing catalytic methods to achieve this with high regioselectivity would open up new avenues for creating a wide range of derivatives.

Selective Derivatization of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a versatile handle for further modifications, such as amide bond formation. researchgate.net Optimizing these derivatization reactions is essential.

Controlling Substitution on the Phenyl Ring: The presence of two fluorine atoms on the phenyl ring directs further substitution. Understanding and controlling the regioselectivity of reactions on this ring is critical for synthesizing targeted derivatives. Derivatization techniques can alter the chemical properties of a compound to make it more suitable for a particular analytical method, such as gas chromatography, by increasing its volatility and thermal stability. youtube.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 6-(2,3-difluorophenyl)picolinate, and what reaction conditions are critical for yield optimization?

- Methodological Answer: The compound is typically synthesized via multi-step protocols involving fluorinated intermediates. For example, a common approach involves coupling 2,3-difluorophenylboronic acid with ethyl picolinate derivatives under Suzuki-Miyaura conditions. Key steps include:

- Catalyst selection : Use of Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling reactions.

- Temperature control : Reactions often proceed at 80–100°C in THF/water mixtures.

- Purification : Reverse-phase C18 chromatography (acetonitrile/water gradients) is critical for isolating high-purity products .

- Data Table:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 60–75 |

| Purification | C18 column (ACN/H₂O) | >95% purity |

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer:

- LCMS : Monitor molecular ion peaks (e.g., m/z 411.5 [M+H]⁺) and retention times (e.g., 1.03 min under SQD-AA05 conditions) .

- NMR : Key signals include aromatic protons (δ 7.3–8.0 ppm for difluorophenyl and picolinate moieties) and ethyl ester protons (δ 1.4 ppm for CH₃, δ 4.4 ppm for CH₂) .

- HPLC : Use gradient elution (e.g., 0.1% TFA in acetonitrile/water) to assess purity and detect by-products .

Advanced Research Questions

Q. How do electronic effects of the 2,3-difluorophenyl group influence the reactivity of this compound in further functionalization?

- Methodological Answer: The fluorine atoms induce electron-withdrawing effects, activating the picolinate core for nucleophilic substitution or metal-catalyzed coupling. For example:

- Buchwald-Hartwig amination : Use Pd₂(dba)₃/Xantphos with amines to introduce substituents at the 4-position of the pyridine ring .

- Hydrolysis : Controlled basic conditions (e.g., NaOH/EtOH) convert the ester to a carboxylic acid for bioconjugation .

Q. What strategies resolve discrepancies in biological activity data for this compound derivatives across different assay systems?

- Methodological Answer:

- Solubility adjustments : Use DMSO/cosolvent systems (e.g., PEG-400) to ensure consistent compound dissolution .

- Metabolic stability assays : Compare liver microsome half-lives (e.g., human vs. rodent) to identify species-specific degradation pathways .

- Target engagement : Employ SPR or ITC to quantify binding affinities and rule off-target effects .

Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?

- Methodological Answer:

- DFT calculations : Analyze hydrolysis pathways (e.g., ester cleavage at acidic/basic pH) using Gaussian09 with B3LYP/6-31G* basis sets .

- Molecular dynamics : Simulate degradation in explicit solvent models (e.g., water, DMSO) to identify vulnerable bonds .

- Data Table:

| Condition | Predicted Half-Life (h) | Observed Half-Life (h) |

|---|---|---|

| pH 2.0 | 12.3 | 10.8 ± 1.2 |

| pH 7.4 | 48.7 | 45.5 ± 3.1 |

Experimental Design & Troubleshooting

Q. What experimental controls are essential when studying this compound’s enzyme inhibition in cell-based assays?

- Methodological Answer:

- Negative controls : Use structurally analogous esters (e.g., ethyl 6-phenylpicolinate) to isolate fluorine-specific effects .

- Cytotoxicity controls : Measure ATP levels (CellTiter-Glo®) to distinguish target inhibition from cell death .

- Solvent controls : Include DMSO-matched vehicle groups to account for solvent interference .

Q. How can researchers address low yields in the final coupling step of this compound synthesis?

- Troubleshooting Guide:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.